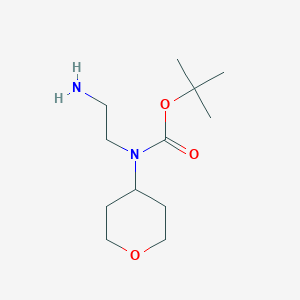![molecular formula C8H13Cl2N3 B11759613 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride](/img/structure/B11759613.png)
6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopenta[c]pyridine ring system with diamine and dihydrochloride functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction environments, is crucial for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various alkylating agents.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: NaBH4 in an appropriate solvent.
Substitution: Alkylating agents such as benzyl chloride in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclopenta[c]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridines
Uniqueness
6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride is unique due to its specific diamine and dihydrochloride functional groups, which confer distinct chemical and biological properties. Its ability to act as a potent inhibitor in various applications sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C8H13Cl2N3 |
|---|---|
Molekulargewicht |
222.11 g/mol |
IUPAC-Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-1,7-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11N3.2ClH/c9-6-2-1-5-3-4-11-8(10)7(5)6;;/h3-4,6H,1-2,9H2,(H2,10,11);2*1H |
InChI-Schlüssel |
PVSZGCQTXFUHAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1N)C(=NC=C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759539.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,5-difluorophenyl)methyl]amine](/img/structure/B11759544.png)
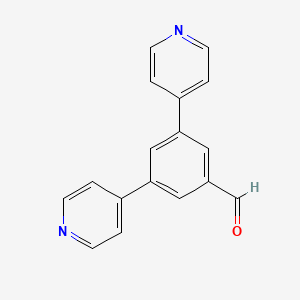
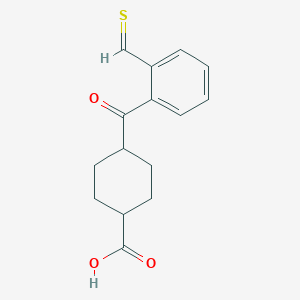
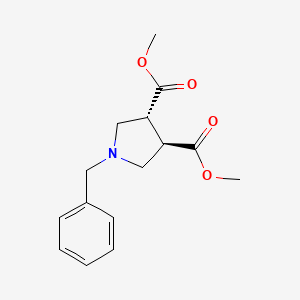
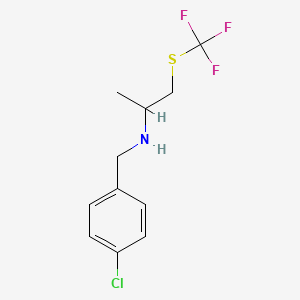
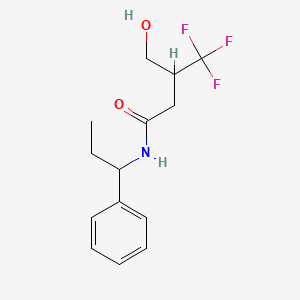
![1-{[(3E,6E)-6-[(1-hydroxyethyl)imino]-3,6-dihydro-1,2,4,5-tetrazin-3-ylidene]amino}ethan-1-ol](/img/structure/B11759582.png)
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759586.png)
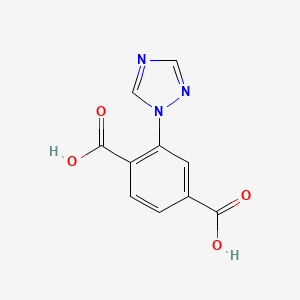
![4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759594.png)
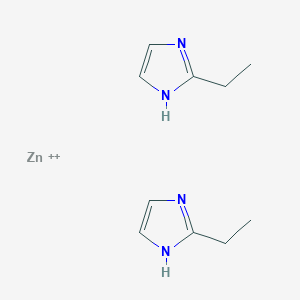
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11759609.png)
